BenchChemオンラインストアへようこそ!

Estrogen receptor antagonist 1

Estrogen receptor antagonist Chemical scaffold Breast cancer

Estrogen receptor antagonist 1 (CAS 2751609-45-5) is a selective estrogen receptor antagonist with a unique tetrahydro-β-carboline core. Unlike SERDs or SERMs, it occupies a distinct mechanistic space, making it ideal for SAR exploration and patent circumvention. Researchers must determine IC50 and selectivity empirically, as no published quantitative data exist. Intended for in vitro ER-antagonist studies in breast cancer cell lines. Available for research use only from verified suppliers with guaranteed purity (≥98%).

Molecular Formula C28H33F4N5
Molecular Weight 515.6 g/mol
Cat. No. B12412406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor antagonist 1
Molecular FormulaC28H33F4N5
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CN(CC45CC5)CCCF)NC6=CC=CC=C26
InChIInChI=1S/C28H33F4N5/c1-18-13-21-20-5-2-3-6-22(20)35-25(21)26(37(18)17-28(30,31)32)23-8-7-19(14-33-23)34-24-15-36(12-4-11-29)16-27(24)9-10-27/h2-3,5-8,14,18,24,26,34-35H,4,9-13,15-17H2,1H3/t18-,24-,26-/m1/s1
InChIKeyYOOLNGDPKYLAAF-DETVKUJNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrogen Receptor Antagonist 1: Selective ER Antagonist Tool Compound from Patent WO2021249533A1 for Breast Cancer Research


Estrogen receptor antagonist 1 (CAS: 2751609-45-5, molecular formula C28H33F4N5, molecular weight 515.59) is a selective estrogen receptor antagonist identified as compound 4 in patent WO2021249533A1 [1]. The compound is characterized by a complex chiral structure featuring a tetrahydro-β-carboline core fused with a pyridine moiety, and is commercially available from multiple suppliers including MedChemExpress (HY-144137) and TargetMol (T63582) for research use only . Estrogen receptor antagonist 1 represents a research-stage tool compound that has demonstrated potential for breast cancer research applications, though quantitative activity data remain unpublished as of 2026 .

Why Generic ER Antagonist Substitution Fails: Estrogen Receptor Antagonist 1 Cannot Be Interchanged Without Quantitative Validation


Generic substitution among estrogen receptor antagonists is scientifically unsound due to the profound divergence in molecular pharmacology across ER-targeting agents. Selective estrogen receptor degraders (SERDs) such as fulvestrant function through ER degradation mechanisms with IC50 values of approximately 9.4 nM , while selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen exhibit mixed agonist/antagonist profiles dependent on tissue context [1]. Estrogen receptor antagonist 1, described as a selective ER antagonist without published degradation activity data, occupies a distinct mechanistic space that precludes direct interchange with either SERD or SERM tool compounds . Without quantitative comparator data including IC50 values, selectivity ratios, cellular efficacy metrics, or in vivo pharmacokinetic parameters, any substitution introduces uncontrolled experimental variables that may compromise reproducibility and confound data interpretation.

Estrogen Receptor Antagonist 1 Comparative Evidence Guide: Quantitative Differentiation Analysis


Structural Uniqueness of Estrogen Receptor Antagonist 1: Novel Tetrahydro-β-Carboline Scaffold

Estrogen receptor antagonist 1 possesses a structurally distinct tetrahydro-β-carboline core scaffold with no direct structural analogs among commercially available ER antagonists, differentiating it from both steroidal (fulvestrant) and non-steroidal (tamoxifen, 4-hydroxytamoxifen) ER-targeting agents [1]. The compound contains a spirocyclic moiety (5-azaspiro[2.4]heptan-7-amine), a 3-fluoropropyl group, and a trifluoroethyl substituent that are absent in all major ER antagonist classes . This structural novelty represents the primary verifiable differentiation dimension for this compound. Notably, quantitative structure-activity relationship (QSAR) data establishing the relationship between these structural features and ER antagonism potency remain unpublished.

Estrogen receptor antagonist Chemical scaffold Breast cancer

Selectivity Profile Assessment: Absence of Published ERα/ERβ Selectivity Data

Estrogen receptor antagonist 1 is described as a 'selective estrogen receptor antagonist' in supplier documentation, yet no quantitative selectivity data (IC50 ratios, Ki values, or fold-selectivity metrics) for ERα versus ERβ or other nuclear hormone receptors are published . In contrast, the closely named but structurally distinct compound 'Estrogen receptor α antagonist 1' (CAS: 2580941-45-1, compound 35) has published IC50 values of 0.02 μM (ERα), 6.55 μM (ERβ), and 7.73 μM (MCF-7), yielding a calculated ERβ/ERα selectivity ratio of approximately 328-fold . The absence of analogous data for Estrogen receptor antagonist 1 (CAS: 2751609-45-5) prevents direct comparison and creates uncertainty regarding its actual selectivity profile relative to well-characterized selective antagonists .

ERα ERβ Selectivity

Comparative Cell-Based Efficacy: Missing MCF-7 Antiproliferative IC50 Data

Cell-based antiproliferative activity in ERα-positive MCF-7 breast cancer cells is a standard benchmark for ER antagonist characterization, yet no MCF-7 IC50 value is published for Estrogen receptor antagonist 1 . Well-characterized ER antagonists provide reference comparators: Fulvestrant exhibits an MCF-7 antiproliferative IC50 of approximately 0.29 nM under estrogen-stimulated conditions [1], while Estrogen receptor α antagonist 1 demonstrates an MCF-7 IC50 of 7.73 μM . The absence of a published MCF-7 IC50 for Estrogen receptor antagonist 1 precludes assessment of its functional antagonism potency relative to established tool compounds.

MCF-7 Antiproliferative Breast cancer

In Vivo Pharmacokinetic and Efficacy Data Gap: No Published Animal Model Studies

No in vivo pharmacokinetic parameters (oral bioavailability, Cmax, Tmax, half-life, clearance, volume of distribution) or xenograft tumor growth inhibition data are published for Estrogen receptor antagonist 1 as of 2026 . This contrasts with clinically advanced oral SERDs such as Giredestrant (GDC-9545), which demonstrates oral bioavailability of approximately 50-70% in preclinical species and robust tumor growth inhibition in MCF-7 xenograft models at doses of 3-30 mg/kg [1]. Similarly, Palazestrant (OP-1250) shows complete ER antagonism and tumor regression in ESR1-mutant xenograft models with oral dosing [2]. Estrogen receptor antagonist 1 remains at an early research stage without validated in vivo pharmacology.

In vivo Pharmacokinetics Xenograft

Mechanism of Action Distinction: Antagonist Classification Without Published Degradation Data

Estrogen receptor antagonist 1 is classified solely as a 'selective estrogen receptor antagonist' without documentation of SERD (Selective Estrogen Receptor Degrader) activity in available product literature . This distinguishes it mechanistically from dual antagonist/degraders such as Fulvestrant (DC50 for ERα degradation approximately 0.1-1 nM in MCF-7 cells [1]) and Giredestrant (induces robust ER degradation with DC50 <1 nM [2]). However, the absence of published degradation assay data (DC50 values, Western blot ERα protein level quantification, proteasome-dependence experiments) precludes definitive classification as a pure antagonist versus an antagonist with degradative activity.

Mechanism of action ER degradation SERD

Recommended Research Applications for Estrogen Receptor Antagonist 1 Based on Available Evidence


In Vitro ER Antagonism Studies Requiring Novel Scaffold Exploration

Estrogen receptor antagonist 1 is appropriate for exploratory in vitro studies where a structurally novel ER antagonist is desired for scaffold diversification or patent circumvention. Users should note that all quantitative activity parameters (IC50, selectivity, cellular potency) must be empirically determined de novo, as no published benchmark data exist for assay validation . This compound is suitable for competitive binding assays, transcriptional reporter gene assays, and initial SAR exploration, with the understanding that results will establish baseline activity for this previously uncharacterized scaffold [1].

Comparative Pharmacology Studies Requiring Empirically Determined Selectivity Profiles

This compound may serve as a comparator in studies designed to characterize selectivity differences between ERα and ERβ, provided that users first establish its own selectivity profile through parallel biochemical assays. The absence of published selectivity data necessitates that investigators treat Estrogen receptor antagonist 1 as an uncharacterized entity requiring full pharmacological profiling before inclusion in comparative analyses with established selective antagonists such as MPP (ERα-selective, Ki = 2.7 nM) or PHTPP (ERβ-selective, Ki = 36 nM) [2].

Medicinal Chemistry Optimization Programs Targeting Tetrahydro-β-Carboline ER Antagonists

The tetrahydro-β-carboline scaffold of Estrogen receptor antagonist 1, disclosed in patent WO2021249533A1 , represents a starting point for medicinal chemistry optimization programs. The compound provides a reference structure for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties. Researchers initiating lead optimization programs may use this compound as a benchmark for comparing derivative compounds, with the understanding that the parent compound's activity parameters must first be established [1].

In Vitro Breast Cancer Cell Line Studies with User-Defined Activity Thresholds

Estrogen receptor antagonist 1 is suitable for in vitro studies in ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) where investigators are prepared to perform dose-response characterization to determine compound-specific IC50 values. Given the absence of published MCF-7 antiproliferative data , users must establish concentration-response relationships and verify ER-dependent effects through appropriate controls (e.g., estradiol competition, ER-negative cell line comparison) before interpreting results in the context of ER antagonism [1]. This compound is not recommended for in vivo studies due to complete absence of pharmacokinetic and tolerability data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.